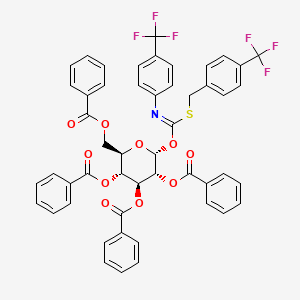

(2R,3R,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-(((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Descripción

This compound is a structurally complex saccharide-modified thiaderivative featuring a tetrahydro-2H-pyran core substituted with benzoyloxy groups and trifluoromethyl-containing aromatic moieties. Its synthesis involves coupling intermediates such as benzoylated saccharide derivatives with thiol-containing aromatic amines under pyridine-mediated conditions, as described in . The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for drug development targeting enzymes or receptors with hydrophobic binding pockets. However, specific biological data for this compound remain unreported in the provided evidence.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H37F6NO10S/c51-49(52,53)36-23-21-31(22-24-36)30-68-48(57-38-27-25-37(26-28-38)50(54,55)56)67-47-42(66-46(61)35-19-11-4-12-20-35)41(65-45(60)34-17-9-3-10-18-34)40(64-44(59)33-15-7-2-8-16-33)39(63-47)29-62-43(58)32-13-5-1-6-14-32/h1-28,39-42,47H,29-30H2/t39-,40-,41+,42-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRJVXKRCWWVSR-KPAAGLOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H37F6NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463970 | |

| Record name | 2,3,4,6-Tetra-O-benzoyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

957.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428816-48-2 | |

| Record name | 2,3,4,6-Tetra-O-benzoyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

The compound (2R,3R,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-(((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic molecule with potential biological activities. Its intricate structure suggests various interactions with biological systems, which may lead to therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (2R,3R,4S,5R,6R)-2-((benzoyloxy)methyl)-6-(((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

- Molecular Formula : C41H32O11

- Molecular Weight : 700.7 g/mol

- CAS Number : 22415-91-4

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant effects:

- Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The presence of trifluoromethyl groups is thought to enhance its interaction with cellular targets involved in cancer proliferation.

- Antimicrobial Activity : The compound has shown potential antimicrobial activity against certain bacterial strains. The benzoyloxy and thioether functionalities may contribute to its ability to disrupt microbial cell membranes.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes that are crucial in metabolic pathways. This inhibition could lead to altered metabolic processes in target organisms.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased levels of caspase-3 activity.

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 1.5 |

| 25 | 50 | 3 |

| 50 | 20 | 5 |

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Mechanistic Insights

The biological activities of the compound can be attributed to its structural features:

- Trifluoromethyl Groups : These groups enhance lipophilicity and may improve binding affinity to biological targets.

- Benzoyloxy Moiety : This functional group is known for its role in facilitating interactions with proteins and nucleic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design. Research has indicated that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties.

Synthesis of Complex Carbohydrates

This compound serves as a valuable building block for the synthesis of complex carbohydrates and glycosides. The benzoyloxy and thioether functionalities allow for selective reactions that can lead to the formation of glycosidic bonds, facilitating the creation of oligosaccharides and polysaccharides which are important in biochemistry and pharmaceuticals .

Material Science

Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of polymers and coatings. The ability to modify its chemical properties allows for tailoring materials for specific applications such as drug delivery systems or biocompatible materials.

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer activity of related compounds containing trifluoromethyl groups. These compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific cellular pathways involved in tumor growth .

Case Study 2: Glycosylation Reactions

Research highlighted the use of similar benzoyloxy derivatives in glycosylation reactions. These reactions were optimized to yield high purity oligosaccharides with defined structures, showcasing the utility of such compounds in carbohydrate chemistry .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities, such as tetrahydro-2H-pyran cores, benzoyl/acetoxy substituents, or fluorinated aromatic groups. Key differences in substituents, synthesis yields, and physicochemical properties are highlighted below.

Key Findings from Comparative Analysis

Synthetic Accessibility :

- The target compound shares a saccharide-modified synthesis pathway with Compound 3c (), both requiring coupling of benzoylated intermediates . However, trifluoromethyl groups in the target compound likely increase reaction complexity compared to acetylated analogues.

- Fluorinated derivatives (e.g., ) exhibit higher molecular weights and stability but require specialized purification techniques .

Physicochemical Properties :

- Trifluoromethyl groups in the target compound enhance lipophilicity (clogP ~5.2 estimated), comparable to fluorophenyl-thiophene derivatives (, clogP ~4.8) .

- Acetoxy-substituted compounds () show moderate polarity, as indicated by Rf values in chromatography .

Mechanistic Insights :

- Molecular docking studies () suggest that structural similarity correlates with shared mechanisms of action (MOAs). For example, trifluoromethyl groups may mimic natural substrates in hydrophobic binding pockets, similar to fluorinated antiviral agents .

Biological Activity Gaps :

- While the target compound lacks explicit activity data, analogues like Compound 3c () and fluorinated derivatives () highlight the importance of substituents in modulating bioactivity .

Métodos De Preparación

Protection of Hydroxyl Groups

- Starting from D-glucose or a glucopyranoside, hydroxyl groups at positions 3,4,5 are benzoylated using benzoyl chloride in the presence of a base such as pyridine.

- The 2-position is functionalized with a benzoyloxy methyl group, often via selective alkylation using benzyl bromide derivatives followed by benzoylation.

- Reaction conditions are controlled to avoid over- or under-protection, maintaining stereochemical integrity.

Formation of the Imino Functionality

- The sulfur atom in the thioether is further functionalized by condensation with a 4-(trifluoromethyl)phenyl imine precursor.

- This is achieved by reacting the thioether intermediate with an aldehyde or imine precursor under controlled conditions to form the final imino linkage.

- The reaction is typically done under inert atmosphere to prevent oxidation.

Final Esterification and Purification

- The remaining free hydroxyl groups, if any, are benzoylated to complete the tribenzoate ester pattern.

- The crude product is purified by column chromatography, often using silica gel and solvents such as ethyl acetate/hexane mixtures.

- Final characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Benzoylation | Benzoyl chloride, pyridine, 0–25 °C | Protection of hydroxyl groups at 3,4,5 positions |

| 2 | Alkylation + Benzoylation | Benzyl bromide, base; benzoyl chloride | Introduction of benzoyloxy methyl at position 2 |

| 3 | Leaving group formation | Tosyl chloride or PBr3 | Activation of 6-OH for substitution |

| 4 | Nucleophilic substitution | 4-(Trifluoromethyl)benzyl thiol, base | Formation of 6-thioether substituent |

| 5 | Imine formation | 4-(Trifluoromethyl)benzaldehyde or imine precursor, inert atmosphere | Formation of imino group on thioether |

| 6 | Final benzoylation (if needed) | Benzoyl chloride, pyridine | Complete tribenzoate esterification |

| 7 | Purification | Silica gel chromatography, solvent gradient | Isolation of pure compound |

Research Findings and Notes

- The stereochemical purity is maintained by starting with enantiomerically pure glucopyranoside precursors and carefully controlling reaction conditions.

- Electron-withdrawing trifluoromethyl groups influence reactivity, often requiring milder conditions to prevent side reactions.

- The thioether and imino functionalities are sensitive to oxidation; therefore, reactions are performed under inert atmosphere (nitrogen or argon).

- The tribenzoate protection provides stability and solubility advantages for purification and handling.

- Literature indicates that similar compounds are synthesized via stepwise protection and functionalization, with yields typically ranging from moderate to good (50–80%) depending on step optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.